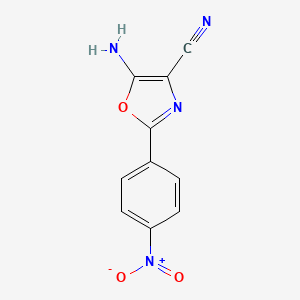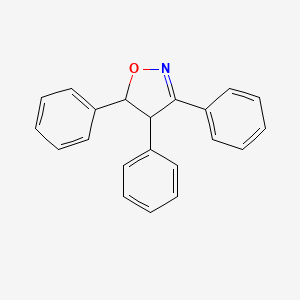![molecular formula C17H14N2O2 B12894929 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide CAS No. 108783-86-4](/img/structure/B12894929.png)
4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(p-Tolyl)oxazol-2-yl)benzamide is a chemical compound with the molecular formula C17H14N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(p-Tolyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the benzamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(5-(p-Tolyl)oxazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Phenyl)oxazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(5-(p-Tolyl)oxazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-(5-(p-Tolyl)oxazol-2-yl)benzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer specific chemical and biological properties. The p-tolyl group also adds to its uniqueness by influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
108783-86-4 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-2-4-12(5-3-11)15-10-19-17(21-15)14-8-6-13(7-9-14)16(18)20/h2-10H,1H3,(H2,18,20) |
Clé InChI |
KONGOUCSCITHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


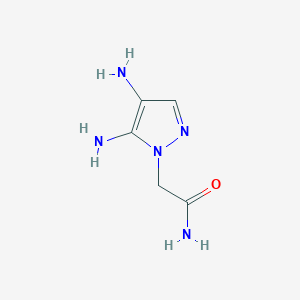
![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
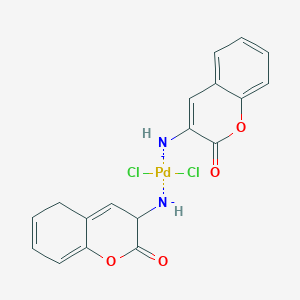
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
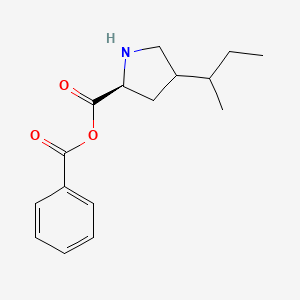
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

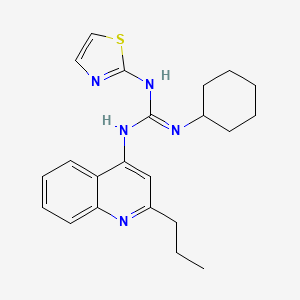
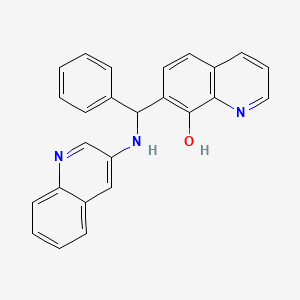
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
